3-Acetyl-5-chlorobenzene-1-sulfonyl chloride
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Overview
Description
3-Acetyl-5-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6Cl2O3S and a molecular weight of 253.10 g/mol . This compound is characterized by the presence of an acetyl group, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Acetyl-5-chlorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-acetyl-5-chlorobenzene using chlorosulfonic acid (ClSO3H) under controlled conditions . The reaction proceeds as follows:
Sulfonylation Reaction: 3-Acetyl-5-chlorobenzene reacts with chlorosulfonic acid to form the sulfonyl chloride derivative.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Acetyl-5-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic aromatic substitution reactions, introducing additional functional groups onto the ring.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-5-chlorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry .
Comparison with Similar Compounds
3-Acetyl-5-chlorobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride: Similar in structure but with the chlorine atom at a different position on the benzene ring.
3-Chlorobenzenesulfonyl chloride: Lacks the acetyl group, making it less versatile in certain synthetic applications.
4-Chlorobenzenesulfonyl chloride: Similar to 3-Chlorobenzenesulfonyl chloride but with the chlorine atom at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C8H6Cl2O3S |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
3-acetyl-5-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)6-2-7(9)4-8(3-6)14(10,12)13/h2-4H,1H3 |
InChI Key |
HFKRPZOLWJKOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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